molecular formula C9H5Cl4F3O B14774590 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14774590
M. Wt: 327.9 g/mol
InChI Key: IMNKOFJVZGLAMV-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H5Cl4F3O and a molecular weight of 327.93 g/mol . This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C9H5Cl4F3O

Molecular Weight

327.9 g/mol

IUPAC Name

2,2-dichloro-1-[2,3-dichloro-6-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H5Cl4F3O/c10-4-2-1-3(9(14,15)16)5(6(4)11)7(17)8(12)13/h1-2,7-8,17H

InChI Key

IMNKOFJVZGLAMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(C(Cl)Cl)O)Cl)Cl

Origin of Product

United States

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